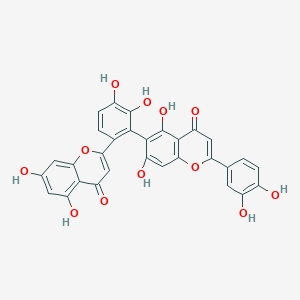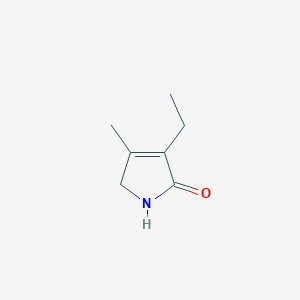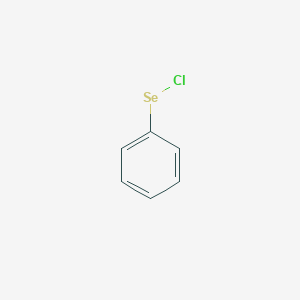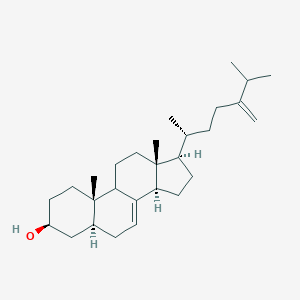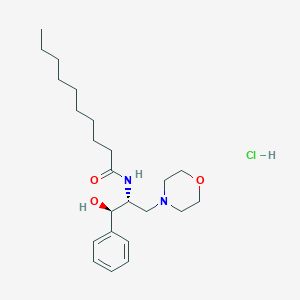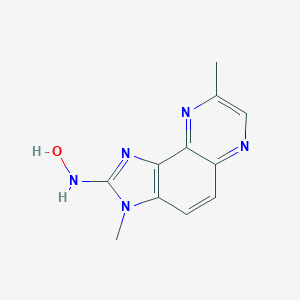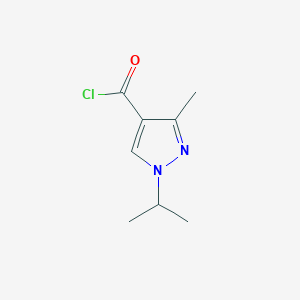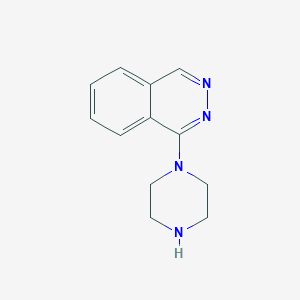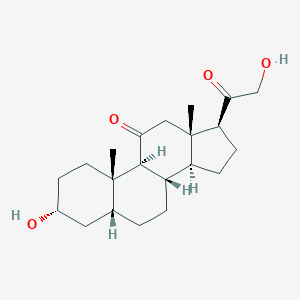
5-B-PREGNANE-3-A-21-DIOL-11-20-DIONE
Vue d'ensemble
Description
Tetrahydrodehydrocorticosterone is a naturally occurring neurosteroid produced in the brain. It plays a significant role in the regulation of the nervous system by interacting with gamma-aminobutyric acid (GABA) receptors. This compound is particularly interesting due to its influence on mood, sleep, and stress response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrodehydrocorticosterone involves several steps, starting from pregnenolone. The process includes hydroxylation and reduction reactions under specific conditions to yield the final product. The exact synthetic route can vary, but it typically involves the use of catalysts and controlled environments to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of tetrahydrodehydrocorticosterone often involves large-scale chemical synthesis using advanced techniques such as microfluidic methods. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrodehydrocorticosterone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Tetrahydrodehydrocorticosterone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: It plays a crucial role in understanding neurosteroid function and its impact on the nervous system.
Medicine: It is investigated for its potential therapeutic effects on mood disorders, sleep disorders, and stress-related conditions.
Mécanisme D'action
Tetrahydrodehydrocorticosterone exerts its effects by interacting with GABA receptors in the brain. These receptors are responsible for regulating the flow of signals between nerve cells. By modulating the activity of these receptors, tetrahydrodehydrocorticosterone helps regulate mood, sleep, and stress response. The molecular targets and pathways involved include the GABAergic system, which plays a key role in maintaining neural balance and preventing overexcitation .
Comparaison Avec Des Composés Similaires
Tetrahydrocorticosterone: Another neurosteroid with similar functions but different structural properties.
Dihydrodeoxycorticosterone: Shares some functional similarities but differs in its chemical structure.
Allopregnanolone: A neurosteroid with similar effects on GABA receptors but distinct in its synthesis and metabolism.
Uniqueness: Tetrahydrodehydrocorticosterone is unique due to its specific interaction with GABA receptors and its role in regulating the nervous system. Its distinct chemical structure allows for targeted effects on mood, sleep, and stress response, making it a valuable compound in both research and therapeutic applications .
Propriétés
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBFXIUISNTQG-RHBMFIQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293596 | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-03-0 | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,21-dihydroxy-5β-pregnane-11,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetrahydrodehydrocorticosterone (THA) in assessing 11β-hydroxysteroid dehydrogenase enzyme activity?
A: THA plays a crucial role as a metabolic product used to determine the activity of 11β-hydroxysteroid dehydrogenase enzymes (HSD11B1 and HSD11B2). [, ] These enzymes regulate the access of glucocorticoids to their receptors, influencing their effects.
- HSD11B1 (activator): Its activity is measured by the ratio of (tetrahydrocortisol + 5α-tetrahydrocortisol) / tetrahydrocortisone ((THF+5α-THF)/THE) in humans and (tetrahydrocorticosterone + 5α-tetrahydrocorticosterone) / tetrahydrodehydrocorticosterone ((THB+5α-THB)/THA) in mice. [, ] Higher ratios indicate greater HSD11B1 activity.
- HSD11B2 (inactivator): Its activity is indicated by the cortisol/cortisone (F/E) ratio in humans and corticosterone/11-dehydrocorticosterone (B/A) ratio in mice. [, ] Higher ratios suggest lower HSD11B2 activity.
Q2: How does Sterol 27-hydroxylase (CYP27A1) deficiency affect THA levels and what does this imply for glucocorticoid activity?
A: Studies show that CYP27A1 deficiency leads to significantly elevated THA levels. [] This enzyme catalyzes the conversion of cholesterol to 27-hydroxycholesterol, a natural ligand for Liver X Receptors (LXRs). LXRs, in turn, downregulate HSD11B1 activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B45594.png)
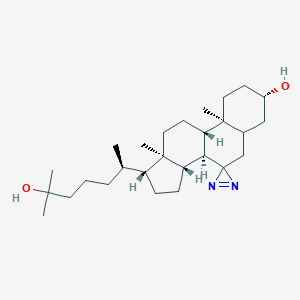
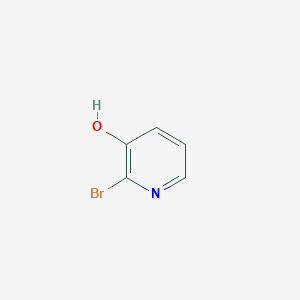


![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)
